Quantified Lipophilicity (Log P) as a Key Differentiator for Permeability
The predicted lipophilicity of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a primary differentiator from other oxazoline analogs. Its consensus Log P value of approximately 2.48 falls within a favorable range for oral bioavailability, balancing aqueous solubility and membrane permeability . In contrast, the structurally related analog 2-(2-Methoxy-4,5-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, with additional methyl groups, has a higher molecular weight and would be expected to have a higher Log P, potentially leading to reduced aqueous solubility [1].
| Evidence Dimension | Calculated Consensus Log P (cLogP) |
|---|---|
| Target Compound Data | ~2.48 |
| Comparator Or Baseline | 2-(2-Methoxy-4,5-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (Expected > 2.48) |
| Quantified Difference | Lower lipophilicity predicted for target compound compared to more heavily substituted analog. |
| Conditions | In silico prediction using multiple computational methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP). |
Why This Matters
This indicates that the target compound is likely to have superior aqueous solubility compared to more lipophilic analogs, a critical factor for in vitro assay design and in vivo pharmacokinetics.
- [1] SpectraBase. Spectrum ID: 3cft2phRJgI. 4,5-Dihydro-2-(2'-Methoxy-4',5'-dimethylphenyl)-4,4-dimethyloxazole. John Wiley & Sons, Inc. View Source
